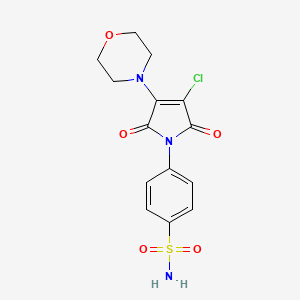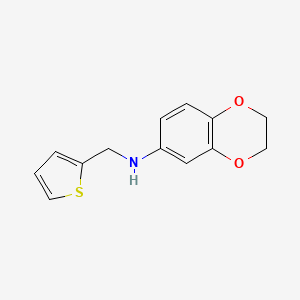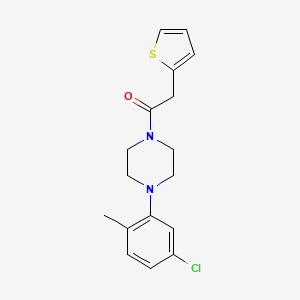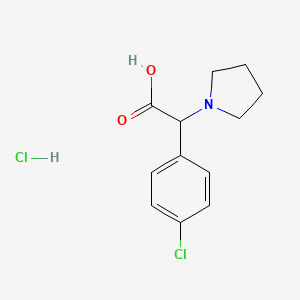
4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a morpholine ring, a chlorinated pyrrole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common route involves the chlorination of a pyrrole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound features a thiadiazole ring instead of a pyrrole ring and has similar applications in medicinal chemistry.
4-(Chloroacetyl)morpholine: This compound has a simpler structure but shares the morpholine ring and chlorine atom, making it useful for similar types of chemical reactions.
Uniqueness
4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its structure allows for a wide range of chemical reactions, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S/c15-11-12(17-5-7-23-8-6-17)14(20)18(13(11)19)9-1-3-10(4-2-9)24(16,21)22/h1-4H,5-8H2,(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCHVMHAMXBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)
![N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2708680.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)

![4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2708684.png)
![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)
![2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline](/img/structure/B2708686.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)
![(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2708691.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2708693.png)
![1-(4-fluorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2708695.png)


